Hydroxyuroporphyrin I

Description

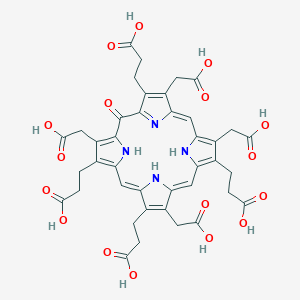

Structure

2D Structure

Properties

CAS No. |

125219-57-0 |

|---|---|

Molecular Formula |

C40H38N4O17 |

Molecular Weight |

846.7 g/mol |

IUPAC Name |

3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C40H38N4O17/c45-30(46)5-1-16-20(9-34(53)54)27-14-25-17(2-6-31(47)48)21(10-35(55)56)28(42-25)15-29-22(11-36(57)58)19(4-8-33(51)52)38(44-29)40(61)39-23(12-37(59)60)18(3-7-32(49)50)26(43-39)13-24(16)41-27/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |

InChI Key |

CRPMIZYLIQPTEL-UHFFFAOYSA-N |

SMILES |

C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O |

Canonical SMILES |

C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O |

Synonyms |

hydroxyuroporphyrin I |

Origin of Product |

United States |

Biochemical Formation and Metabolic Dynamics of Hydroxyuroporphyrin I

Enzymatic Pathways Leading to Hydroxyuroporphyrin I Formation

The generation of this compound is not a primary step in the canonical heme biosynthesis pathway but rather a consequence of alternative metabolic routes that become prominent under specific enzymatic conditions. These pathways involve the oxidative modification of uroporphyrinogen I, the precursor to uroporphyrin I.

Role of Uroporphyrinogen Decarboxylase (UROD) Activity in Porphyrinogen (B1241876) Oxidation

Uroporphyrinogen decarboxylase (UROD) is the fifth enzyme in the heme biosynthetic pathway, responsible for the sequential removal of the four carboxyl groups from the acetic acid side chains of uroporphyrinogen III to form coproporphyrinogen III. nih.gov In conditions where UROD activity is deficient, such as in porphyria cutanea tarda, uroporphyrinogen III and its isomer, uroporphyrinogen I, accumulate in tissues, particularly the liver. nih.gov This accumulation of uroporphyrinogen isomers makes them available for oxidation by other enzyme systems. nih.gov While UROD's primary role is decarboxylation, its reduced activity is a critical prerequisite for the substrate buildup that leads to oxidative side reactions, including the potential formation of hydroxylated derivatives.

Oxidative Transformations of Uroporphyrinogen Isomers

Uroporphyrinogens, including uroporphyrinogen I, are susceptible to oxidation, which can be either spontaneous or enzymatically catalyzed. This oxidation can lead to the formation of the corresponding uroporphyrins and other modified products. The formation of hydroxylated derivatives of uroporphyrin I, such as meso-hydroxyuroporphyrin I, hydroxyacetic acid uroporphyrin I, and beta-hydroxypropionic acid uroporphyrin I, has been identified in the urine of patients with congenital erythropoietic porphyria (CEP), a condition characterized by the accumulation of uroporphyrinogen I. nih.gov This indicates that in vivo oxidative processes can modify the uroporphyrinogen I macrocycle and its side chains.

Proposed Enzymatic Systems and Reaction Mechanisms in Hydroxyuroporphyrinogenesis

While the precise enzymatic machinery for hydroxyuroporphyrinogenesis is not fully defined, several systems have been proposed.

Cytochrome P450 Enzymes: The oxidation of uroporphyrinogen to uroporphyrin has been shown to be catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2. nih.gov Although this research focused on the formation of uroporphyrin, the catalytic mechanism of P450 enzymes involves the activation of molecular oxygen to generate a highly reactive iron-oxo species capable of performing hydroxylation reactions. researchgate.netnih.govresearchgate.net It is plausible that under conditions of high uroporphyrinogen I concentration, CYP enzymes could catalyze not only the oxidation of the porphyrinogen ring but also the hydroxylation of the macrocycle or its side chains.

Reactive Oxygen Species (ROS): The formation of oxygenated derivatives of uroporphyrin is thought to arise from the action of reactive oxygen species (ROS) on the porphyrinogen precursor. nih.gov Enzymatic systems that generate ROS, such as the xanthine (B1682287) oxidase-xanthine system, or chemical systems like hydrogen peroxide with Fe-EDTA, have been shown to produce peroxylated and hydroxylated uroporphyrins in vitro. nih.gov This suggests that cellular processes leading to oxidative stress could contribute to the formation of this compound. A hydroxyl radical-generating system has been demonstrated to oxidize uroporphyrinogens to uroporphyrins and other nonporphyrin products. nih.gov

The proposed mechanism involves the attack of a reactive oxygen species, such as a hydroxyl radical, on the uroporphyrinogen I molecule. The acetic acid side chains appear to be a preferential target for such attacks, leading to the formation of derivatives like hydroxyacetic acid uroporphyrin I. nih.gov

Precursor-Product Relationships and Metabolic Intermediates

The formation of this compound is directly linked to the availability of its precursor, uroporphyrinogen I, and the presence of related metabolic intermediates.

Dependence on Uroporphyrinogen I Concentration for this compound Derivative Formation

The synthesis of this compound derivatives is critically dependent on the concentration of uroporphyrinogen I. Uroporphyrinogen I is a non-functional isomer produced spontaneously from preuroporphyrinogen when the enzyme uroporphyrinogen-III cosynthase is deficient or absent. wikipedia.org In congenital erythropoietic porphyria (CEP), a deficiency in uroporphyrinogen III synthase leads to a significant accumulation of uroporphyrinogen I. rarediseases.org It is in this high-concentration environment that the otherwise minor oxidative pathways, including hydroxylation, become significant, leading to the detectable presence of hydroxylated derivatives in urine. nih.gov The elevated substrate concentration likely drives the reactions catalyzed by non-specific or low-affinity enzymes, or enhances the rate of non-enzymatic oxidation by ROS.

Identification of Related Highly Carboxylated Porphyrin Intermediates

In porphyrias characterized by UROD deficiency, a series of highly carboxylated porphyrins accumulate. These include uroporphyrin (8-carboxyl) and heptacarboxylporphyrin (7-carboxyl). nih.gov The decarboxylation of uroporphyrinogen III to coproporphyrinogen III is a stepwise process, yielding hepta-, hexa-, and pentacarboxylic porphyrinogens as intermediates. portlandpress.com While these are intermediates in the pathway of the type III isomer, similar highly carboxylated species of the type I isomer are also formed and accumulate in conditions like CEP. researchgate.net

Stereochemical and Isomeric Considerations: this compound versus Hydroxyuroporphyrin III

The fundamental distinction between this compound and Hydroxyuroporphyrin III lies in their stereochemistry, specifically the spatial arrangement of the acetic acid and propionic acid side chains attached to the four pyrrole (B145914) rings of the porphyrin macrocycle. This isomeric difference originates from their respective precursors, uroporphyrinogen I and uroporphyrinogen III.

Uroporphyrinogens are characterized by a hexahydroporphine core, with each of the four pyrrole rings bearing an acetic acid ("A") and a propionic acid ("P") substituent. The isomeric nature of uroporphyrinogen I and III is determined by the sequence of these side chains around the macrocycle.

In the case of uroporphyrinogen I, the arrangement of the side chains is symmetrical, following a consistent pattern of AP-AP-AP-AP around the four pyrrole rings (A, B, C, and D). This symmetrical structure arises from the spontaneous, non-enzymatic cyclization of the linear tetrapyrrole precursor, hydroxymethylbilane (B3061235).

Conversely, uroporphyrinogen III possesses an asymmetrical arrangement of its side chains, with the sequence AP-AP-AP-PA. wikipedia.org This asymmetry is the result of a crucial enzymatic step in the heme biosynthesis pathway. The enzyme uroporphyrinogen III synthase catalyzes the cyclization of hydroxymethylbilane, and in the process, it inverts the D-ring of the tetrapyrrole. wikipedia.org This inversion swaps the positions of the acetic acid and propionic acid groups on the fourth pyrrole ring, leading to the characteristic asymmetrical structure of the type III isomer.

The terms this compound and Hydroxyuroporphyrin III generally refer to the oxidized, more stable porphyrin forms of their respective uroporphyrinogen precursors. This oxidation does not alter the fundamental arrangement of the acetic and propionic acid side chains. Therefore, the stereochemical and isomeric differences established in the uroporphyrinogen stage are maintained in the corresponding hydroxyuroporphyrins.

The structural variance between these two isomers is a critical factor in their metabolic roles. Uroporphyrinogen III is the physiologically essential intermediate in the biosynthesis of heme, chlorophylls, and other vital tetrapyrrole compounds. nih.gov The asymmetrical arrangement of its side chains is a prerequisite for the subsequent enzymatic modifications that lead to the formation of these molecules.

In contrast, uroporphyrinogen I is considered a byproduct of heme biosynthesis and does not serve as a substrate for the subsequent enzymes in the pathway. nih.gov Its symmetrical structure prevents it from being utilized by uroporphyrinogen decarboxylase and other downstream enzymes.

Table 1: Comparison of Uroporphyrinogen I and Uroporphyrinogen III

| Feature | Uroporphyrinogen I | Uroporphyrinogen III |

| Side Chain Arrangement | Symmetrical (AP-AP-AP-AP) | Asymmetrical (AP-AP-AP-PA) |

| Formation | Spontaneous, non-enzymatic cyclization of hydroxymethylbilane | Enzymatic cyclization of hydroxymethylbilane by uroporphyrinogen III synthase |

| D-Ring Orientation | Not inverted | Inverted during synthesis |

| Metabolic Role | Byproduct of heme biosynthesis | Essential intermediate in the biosynthesis of heme, chlorophylls, etc. |

| Substrate for Uroporphyrinogen Decarboxylase | No | Yes |

Table 2: Side Chain Arrangement on Pyrrole Rings

| Pyrrole Ring | Uroporphyrinogen I Substituents | Uroporphyrinogen III Substituents |

| A | Acetic Acid, Propionic Acid | Acetic Acid, Propionic Acid |

| B | Acetic Acid, Propionic Acid | Acetic Acid, Propionic Acid |

| C | Acetic Acid, Propionic Acid | Acetic Acid, Propionic Acid |

| D | Acetic Acid, Propionic Acid | Propionic Acid, Acetic Acid |

Mechanism of Enzyme Inhibition by Hydroxyuroporphyrin I and Analogues

Hydroxyuroporphyrin I as a Porphomethene Inhibitor of Uroporphyrinogen Decarboxylase (UROD)

This compound is a member of the porphomethene class of molecules, which are characterized by a partially oxidized tetrapyrrole macrocycle. nih.govresearchgate.net Specifically, uroporphomethene is formed when one of the bridge carbons in the uroporphyrinogen macrocycle is oxidized. nih.govresearchgate.net This structural alteration is critical to its inhibitory function.

Research has identified uroporphomethene as an inhibitor of recombinant human UROD (rhURO-D). nih.gov This inhibitor was discovered in liver cytosolic extracts from murine models of porphyria cutanea tarda (PCT), the most common form of porphyria in humans, which is caused by reduced UROD activity. nih.gov The presence of this inhibitor explains the observation that in PCT, the catalytic activity of UROD is diminished while the protein levels of the enzyme remain unchanged. nih.gov The formation of this inhibitory uroporphomethene is an iron-dependent oxidation reaction. nih.govashpublications.org

The mechanism by which porphomethene analogues, including this compound, inhibit UROD is competitive inhibition. nih.gov In this process, the inhibitor molecule structurally resembles the enzyme's natural substrate, uroporphyrinogen, and competes with it for binding to the active site of the enzyme. The binding of the porphomethene inhibitor to the active site prevents the substrate from binding, thereby blocking the decarboxylation reaction that UROD catalyzes. nih.gov

The oxidation of a single bridge carbon between adjacent pyrrole (B145914) rings in the uroporphyrinogen molecule to form uroporphomethene is the key transformation that confers its inhibitory properties. ashpublications.org This structural change from a fully reduced uroporphyrinogen to a partially oxidized porphomethene is sufficient to convert a substrate into a potent competitive inhibitor. nih.govresearchgate.net

Studies have been conducted to compare the inhibitory strength of different isomers of uroporphomethene. Both the I and III isomers of uroporphomethene, synthesized through the photooxidation of enzymatically generated uroporphyrinogen I or III, have been shown to inhibit rhURO-D. nih.gov However, these studies revealed that the uroporphomethene III isomer is a more potent inhibitor of the enzyme than the I isomer. nih.govnih.gov

Interestingly, the inhibitory effect of both the I and III isomer porphomethene inhibitors is less pronounced when the III isomer of the uroporphyrinogen substrate is used in the reaction, as compared to the I isomer substrate. nih.gov This suggests a complex interplay between the inhibitor isomer, the substrate isomer, and the enzyme's catalytic activity.

| Inhibitor | Target Enzyme | Inhibition Mechanism | Relative Potency |

| Uroporphomethene I | Uroporphyrinogen Decarboxylase (UROD) | Competitive | Less potent than isomer III nih.govnih.gov |

| Uroporphomethene III | Uroporphyrinogen Decarboxylase (UROD) | Competitive | More potent than isomer I nih.govnih.gov |

| PI-16 (a porphodimethene) | Uroporphyrinogen Decarboxylase (UROD) | Not specified, IC50 = 9.9 µM researchgate.netnih.gov | Specific for UROD over PBGD nih.gov |

Consequences of UROD Inhibition on Heme Biosynthesis Pathway Flux

The inhibition of UROD, the fifth enzyme in the heme biosynthesis pathway, has significant repercussions for the entire metabolic cascade. aopwiki.org UROD is responsible for the sequential decarboxylation of the four acetic acid side chains of uroporphyrinogen to form coproporphyrinogen. aopwiki.org When UROD is inhibited, its substrate, uroporphyrinogen, and other highly carboxylated porphyrinogens (hepta-, hexa-, and pentacarboxylic porphyrinogens) accumulate. aopwiki.org

This buildup of uroporphyrinogen leads to its preferential oxidation to uroporphyrins, which are then excreted in excess. aopwiki.orgaopwiki.org This disruption in the normal flow of the pathway is a hallmark of porphyria cutanea tarda. aopwiki.org The accumulation of these porphyrin intermediates, which are normally present only in trace amounts, is a direct consequence of the enzymatic block at the UROD step. aopwiki.org Furthermore, the inhibition of UROD can create a positive feedback loop, where the accumulation of uroporphyrinogen leads to the increased production of the uroporphomethene inhibitor, further exacerbating the condition. aopwiki.org

Molecular Interactions within Enzyme Active Sites

The specific molecular interactions between porphomethene inhibitors and the active site of UROD are crucial for their inhibitory function. The UROD enzyme is a homodimer, with each subunit containing a deep active site cleft. nih.gov The active sites of the two subunits are situated next to each other. nih.gov

Crystal structures of UROD in complex with its product, coproporphyrinogen, have provided insights into the binding of tetrapyrrole macrocycles within the active site. The macrocycle adopts a domed conformation and interacts with a ring of conserved hydrophobic residues. nih.gov Additionally, hydrogen bonds form between the carboxylate oxygen of the invariant Asp86 side chain and the four pyrrole NH groups. nih.gov It is the competitive binding of the porphomethene inhibitor to this active site, mimicking the substrate, that prevents the catalytic decarboxylation from occurring. The subtle change in the oxidation state of one of the methine bridges in the porphomethene inhibitor is sufficient to disrupt the precise electronic and conformational requirements for catalysis, turning the molecule from a substrate into an inhibitor.

Pathobiological Roles and Significance of Hydroxyuroporphyrin I Accumulation

Association with Inherited and Acquired Porphyric Disorders

The accumulation of highly carboxylated porphyrins (HCPs), including hydroxyuroporphyrin I, is a biochemical hallmark of uroporphyria. This condition arises from the decreased activity of the enzyme uroporphyrinogen decarboxylase (UROD). aopwiki.org Porphyrias are a group of metabolic disorders, each characterized by a deficiency in a specific enzyme involved in the heme biosynthesis pathway. aopwiki.org This vital pathway is primarily active in the bone marrow and liver. nih.gov An interruption at any stage of heme production can lead to a buildup of toxic heme precursors, resulting in a variety of porphyrias. nih.gov

These disorders are broadly classified based on the primary site of porphyrin precursor accumulation—either erythropoietic (in the bone marrow) or hepatic (in the liver). nih.gov The clinical presentation of each porphyria depends on the specific toxic metabolites that accumulate, their sites of accumulation, and how they are excreted. nih.gov

Role in Porphyria Cutanea Tarda (PCT) Pathogenesis

Porphyria cutanea tarda (PCT) is the most common type of porphyria and is characterized by a deficiency in the enzyme uroporphyrinogen decarboxylase (UROD). medscape.comnih.gov This deficiency leads to the accumulation of uroporphyrinogen and its partially decarboxylated intermediates in the liver. nih.govporphyrianet.org These accumulated porphyrinogens are then oxidized to their corresponding porphyrins, which are photoactive molecules. medscape.comporphyrianet.org When these porphyrins are transported to the skin and exposed to light, they generate reactive oxygen species that cause the characteristic blistering skin lesions of PCT. porphyrianet.org

PCT is classified into three main types:

Type 1 (Sporadic PCT): This is the most common form, accounting for about 80% of cases, and is not inherited. porphyrianet.org The UROD deficiency is restricted to the liver. msdmanuals.com It typically manifests in middle age and is often triggered by factors such as alcohol consumption, estrogen use, hepatitis C infection, and iron overload. porphyrianet.orgmsdmanuals.com

Type 2 (Familial PCT): This is an autosomal dominant inherited condition where a mutation in the UROD gene leads to about 50% reduced UROD activity in all tissues. porphyrianet.org However, the clinical penetrance is low, meaning not everyone with the mutation will develop symptoms. porphyrianet.org

Type 3: This is a rare form, accounting for less than 1% of cases. msdmanuals.com

For clinical symptoms of PCT to appear, hepatic UROD activity generally needs to be reduced to less than 20-25% of normal. medscape.comporphyrianet.org

Involvement in Chemically-Induced Hepatic Uroporphyria Models

Hepatic uroporphyria can be induced in animal models by exposure to certain chemicals, providing a valuable tool for studying the disease's mechanisms. aopwiki.org Chemicals like hexachlorobenzene (B1673134) (HCB) and dioxins are known to induce hepatic uroporphyria in rodents by inhibiting UROD, leading to symptoms similar to human PCT. nih.gov These chemical exposures often work in synergy with factors like iron metabolism and genetic predispositions. nih.gov

A key mechanism in chemically-induced porphyria involves the activation of the aryl hydrocarbon receptor (AHR), which in turn induces cytochrome P450 1A2 (CYP1A2). aopwiki.org This enzyme excessively oxidizes uroporphyrinogen, producing a UROD inhibitor and creating a positive feedback loop that exacerbates the accumulation of uroporphyrinogen. aopwiki.org This leads to the preferential oxidation and accumulation of highly carboxylated porphyrins in various organs. aopwiki.org

Studies in mice have shown that different strains have varying susceptibility to iron-induced uroporphyria, indicating the involvement of other inherited factors besides the Ah locus. nih.gov For instance, iron overload causes inhibition of hepatic UROD and uroporphyria in C57BL/10ScSn mice but not in DBA/2 mice. nih.gov

Molecular and Cellular Mechanisms Underlying Toxicity and Phenotypic Expression

The toxicity of accumulated porphyrins, including this compound, is a key factor in the development of the clinical features of porphyrias. This toxicity is mediated through several molecular and cellular mechanisms.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

A primary mechanism of porphyrin-mediated damage is the induction of oxidative stress. nih.gov Porphyrins are photo-reactive molecules that, upon exposure to light, absorb energy and are excited to high-energy states. nih.gov As they return to their ground state, they release this energy, which can generate reactive oxygen species (ROS), such as singlet oxygen. nih.gov

This process is central to the photosensitivity seen in many porphyrias, where porphyrins in the skin cause oxidative damage upon sun exposure. medscape.comporphyrianet.org However, porphyrin-mediated oxidative stress is not limited to light-exposed tissues. In internal organs like the liver, oxidative stress can be triggered by other factors, leading to light-independent damage. nih.gov An excess of oxidative species beyond the body's antioxidant capacity can damage cellular components like lipids, DNA, and proteins. frontiersin.org

Perturbation of Cellular Homeostasis and Metabolic Reprogramming

Cellular homeostasis refers to the maintenance of a stable internal environment necessary for cell function and survival. phd-cell-signaling.at The accumulation of porphyrins can disrupt this balance. nih.gov Recent research has highlighted that fluorescent porphyrins can cause protein aggregation in a subcellular compartment-selective manner. nih.gov

This porphyrin-induced protein aggregation can disrupt proteostasis (the balance of protein synthesis, folding, and degradation) and lead to cell cycle arrest. nih.gov The interaction of porphyrins with native proteins, especially in the presence of oxidative stress, can lead to the formation of protein aggregates. nih.gov This disruption of cellular homeostasis is a novel mechanism contributing to tissue damage in both external and internal organs in porphyrias. nih.gov The conventional early secretory pathway and autophagy are two interconnected cellular processes crucial for maintaining this homeostasis. frontiersin.org

Contribution to Specific Organ Pathology (e.g., Liver, Kidney)

The accumulation of porphyrins, including this compound, can lead to significant pathology in specific organs, most notably the liver and kidneys.

Liver Pathology:

The liver is a primary site of porphyrin accumulation in hepatic porphyrias like PCT. msdmanuals.com This accumulation can lead to a range of liver abnormalities. Common findings include mild fatty infiltration, patchy focal necrosis, and inflammation of the portal tracts. aopwiki.org In some cases, this can progress to more severe conditions like cirrhosis. aopwiki.orgmsdmanuals.com Studies have shown that about 35% of individuals with PCT develop cirrhosis, and there is an increased risk of developing liver cancer. msdmanuals.com

In patients with hepatitis C, a known risk factor for PCT, hepatic porphyrin concentrations are often elevated, and UROD activity is slightly decreased. nih.gov This increase in porphyrins is linked to hepatic injury rather than a direct effect of the virus on the UROD enzyme. nih.gov

Kidney Pathology:

Advanced Analytical Methodologies for Hydroxyuroporphyrin I Research

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental in separating and quantifying porphyrins from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are two powerful techniques widely utilized in porphyrin analysis.

High-Performance Liquid Chromatography (HPLC) in Porphyrin Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of porphyrins, offering high resolution and sensitivity for the separation of various porphyrin isomers. nih.gov Reversed-phase HPLC methods are commonly employed, utilizing an octadecylsilyl column to separate porphyrin free acids. nih.gov A high-speed method using a 3 cm long column can achieve the separation of uroporphyrin I and III, and coproporphyrin I and III, from each other and other porphyrin carboxylic acids in under eight minutes. nih.gov

For the specific analysis of hydroxylated porphyrinogens, a reversed-phase HPLC system with an ODS-Hypersil column has been successfully used to separate uroporphyrinogen and coproporphyrinogen isomers. nih.gov The mobile phase typically consists of acetonitrile (B52724) or methanol (B129727) in an ammonium (B1175870) acetate (B1210297) buffer, and detection can be achieved amperometrically with sensitivity comparable to fluorescence detection of the oxidized porphyrins. nih.gov This methodology is suitable for both analytical and preparative scale separations. nih.gov

Detailed research has demonstrated the successful separation of various porphyrin isomers using HPLC, which is critical for distinguishing between different metabolic pathways and diagnosing porphyrias. The following table summarizes typical retention times for selected porphyrins in a reversed-phase HPLC system.

| Compound | Retention Time (minutes) | Detection Wavelength (nm) |

|---|---|---|

| Uroporphyrin I | ~5.2 | 404 (Fluorescence) |

| Heptacarboxylic Porphyrin I | ~7.8 | 404 (Fluorescence) |

| Hexacarboxylic Porphyrin I | ~10.5 | 404 (Fluorescence) |

| Pentacarboxylic Porphyrin I | ~13.2 | 404 (Fluorescence) |

| Coproporphyrin I | ~16.8 | 404 (Fluorescence) |

Note: Retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase conditions.

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) offers a complementary approach to HPLC for porphyrin analysis. It is a planar chromatographic technique that provides several advantages, including the ability to analyze multiple samples simultaneously, cost-effectiveness, and the use of different detection methods. For porphyrin analysis, reversed-phase HPTLC plates are often utilized to separate porphyrins based on their polarity. While specific HPTLC methods exclusively for Hydroxyuroporphyrin I are not extensively documented, the general principles of porphyrin separation by HPTLC are applicable. The separation of uroporphyrin isomers, which differ in the arrangement of their carboxymethyl and carboxyethyl side chains, demonstrates the resolving power of HPTLC in this class of compounds.

Spectrometric Approaches for Structural Elucidation and Detection

Spectrometric techniques are indispensable for confirming the identity of porphyrins and elucidating their molecular structure. Mass spectrometry and UV-Visible spectroscopy are key methods used in this regard.

Liquid Secondary Ion Mass Spectrometry (LSIMS) for Porphyrin Metabolites

UV-Visible Spectroscopy in Porphyrin Characterization

UV-Visible spectroscopy is a fundamental technique for the characterization of porphyrins due to their strong absorption of light in the visible and near-UV regions. The characteristic absorption spectrum of a porphyrin consists of an intense band in the near-ultraviolet region, known as the Soret band (or B band), and several weaker bands in the visible region, referred to as Q bands. researchgate.net The exact position and intensity of these bands are sensitive to the specific substituents on the porphyrin macrocycle, the solvent, and the presence of a central metal ion. researchgate.net

For porphyrin derivatives, such as this compound, the introduction of a hydroxyl group is expected to cause a shift in the absorption maxima. While a specific spectrum for this compound is not published, derivative UV-VIS spectrophotometry has been shown to be a useful technique for studying the interactions of porphyrins, suggesting its potential for resolving the spectral features of hydroxylated porphyrins. researcher.lifetandfonline.com The typical spectral regions for porphyrins are summarized in the table below.

| Spectral Band | Typical Wavelength Range (nm) | Molar Extinction Coefficient (ε) Range (M⁻¹cm⁻¹) |

|---|---|---|

| Soret Band (B band) | 380 - 500 | 10⁵ - 10⁶ |

| Q Bands | 500 - 750 | 10³ - 10⁵ |

Enzyme Activity Assays for Investigating Metabolic Conversions

Understanding the metabolic pathways involving this compound requires robust enzyme activity assays. The formation of hydroxylated derivatives of uroporphyrin is believed to arise from the action of reactive oxygen species on uroporphyrinogens. nih.gov In vitro studies using both enzymatic and chemical model systems have shown the production of hydroxylated and peroxylated derivatives of uroporphyrin. nih.gov

The primary enzyme involved in the metabolism of uroporphyrinogen I is uroporphyrinogen decarboxylase. Assays for this enzyme typically monitor the conversion of uroporphyrinogen I to coproporphyrinogen I. nih.govnih.gov A highly sensitive method for assaying this enzyme involves the use of tandem mass spectrometry to monitor the decarboxylation of the substrate. nih.gov This approach offers high specificity and allows for the accurate determination of enzyme activity in biological samples such as erythrocytes. nih.gov

Research has shown that incubation of uroporphyrinogen with haemolysates can lead to the formation of meso-hydroxy uroporphyrin and β-hydroxypropionic acid uroporphyrin, which can be detected by their retention times in HPLC. nih.gov The formation of these hydroxylated derivatives highlights the importance of studying the enzymatic and non-enzymatic reactions that can lead to the production of this compound in biological systems.

The following table outlines key parameters for a uroporphyrinogen decarboxylase assay using tandem mass spectrometry.

| Parameter | Value/Condition |

|---|---|

| Enzyme | Uroporphyrinogen Decarboxylase (UROD) |

| Substrate | Uroporphyrinogen I or Pentaporphyrinogen I |

| Product | Coproporphyrinogen I |

| Detection Method | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) |

| Sample Matrix | Human Erythrocytes |

| Km for Pentaporphyrinogen I | 0.17 ± 0.03 µM |

In Vitro UROD Activity Measurement and Product Analysis

The in vitro measurement of uroporphyrinogen decarboxylase (UROD) activity is a cornerstone in the diagnosis of familial porphyria cutanea tarda (PCT) and in research settings. nih.gov These assays are designed to quantify the enzymatic conversion of uroporphyrinogen to coproporphyrinogen.

Enzyme Source and Substrate: UROD activity can be measured in various biological samples, most commonly in erythrocytes and liver homogenates. nih.govresearchgate.net The choice of substrate is critical for the assay's specificity and sensitivity. Commonly used substrates include:

Uroporphyrinogen III: The natural substrate for UROD. researchgate.net

Pentacarboxylic Acid Porphyrinogen (B1241876) I (PPI): A stable and commercially available substrate that is readily converted to coproporphyrinogen I. nih.gov

Assay Conditions: The enzymatic reaction is typically carried out under controlled conditions to ensure optimal enzyme activity. Key parameters include:

pH: The optimal pH for human UROD is approximately 6.8.

Temperature: The reaction is generally incubated at 37°C. nih.gov

Time: Incubation times are optimized to ensure measurable product formation without substrate depletion.

Product Analysis: Following the incubation period, the reaction is terminated, and the product, coproporphyrinogen, is oxidized to the more stable and fluorescent coproporphyrin. The quantification of coproporphyrin is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.gov This method allows for the separation and sensitive detection of the different porphyrin isomers.

A summary of typical UROD activity assay parameters is presented in the interactive table below.

| Parameter | Condition | Rationale |

| Enzyme Source | Erythrocytes, Liver Homogenate | Readily accessible and relevant tissues for PCT diagnosis. nih.govresearchgate.net |

| Substrate | Uroporphyrinogen III, Pentacarboxylic Acid Porphyrinogen I | Natural and stable alternative substrates for the UROD enzyme. nih.govresearchgate.net |

| pH | ~6.8 | Optimal pH for human UROD activity. |

| Temperature | 37°C | Mimics physiological conditions for the enzyme. nih.gov |

| Detection Method | HPLC with Fluorescence Detection | Provides high sensitivity and specificity for product quantification. nih.gov |

Substrate Generation Methods for Enzymatic Studies

The availability of high-quality substrates is essential for reliable in vitro UROD activity assays. Uroporphyrinogens are unstable and susceptible to oxidation, necessitating specific methods for their generation immediately prior to use.

Enzymatic Synthesis: A common and effective method for preparing uroporphyrinogen I is through enzymatic synthesis. This process utilizes enzymes from the heme biosynthetic pathway:

Porphobilinogen (B132115) (PBG) , the initial precursor, is converted to the linear tetrapyrrole, hydroxymethylbilane (B3061235).

In the absence of uroporphyrinogen III synthase, hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I . wikipedia.org

This method yields a substrate that is biologically relevant and can be used directly in the UROD activity assay.

Chemical Reduction: Alternatively, uroporphyrinogen can be prepared by the chemical reduction of its oxidized counterpart, uroporphyrin. This is typically achieved using sodium amalgam. This method is useful for generating larger quantities of the substrate, though it may require subsequent purification steps to remove any remaining reactants.

The choice of substrate generation method depends on the specific requirements of the study, including the desired quantity and purity of the uroporphyrinogen.

Quantitative and Qualitative Analytical Research Designs

Research into UROD function and dysfunction employs both quantitative and qualitative analytical designs to gain a comprehensive understanding of the enzyme and its role in disease.

Quantitative Analysis: Quantitative analytical methods are designed to measure the specific amounts of different porphyrins in biological samples. This is crucial for diagnosing and monitoring porphyrias.

High-Performance Liquid Chromatography (HPLC): As mentioned previously, HPLC with fluorescence detection is the gold standard for quantifying urinary porphyrins. nih.gov It allows for the separation and precise measurement of uroporphyrin, heptacarboxylic porphyrin, hexacarboxylic porphyrin, pentacarboxylic porphyrin, and the isomers of coproporphyrin. In PCT, a characteristic pattern of elevated uroporphyrin and heptacarboxylic porphyrin is observed. medscape.com

Tandem Mass Spectrometry (MS/MS): More advanced methods utilizing tandem mass spectrometry offer even greater sensitivity and specificity for the quantification of porphyrins and can be used to directly assay UROD activity by measuring the production of coproporphyrinogen. nih.gov

The following interactive table summarizes the typical urinary porphyrin excretion patterns in Porphyria Cutanea Tarda.

| Porphyrin | Excretion Level |

| Uroporphyrin | Markedly Increased |

| Heptacarboxylic Porphyrin | Markedly Increased |

| Hexacarboxylic Porphyrin | Moderately Increased |

| Pentacarboxylic Porphyrin | Moderately Increased |

| Coproporphyrin | Slightly Increased to Normal |

Fluorometric Scanning: A rapid screening method for all cutaneous porphyrias involves diluting plasma with a neutral buffer and measuring the porphyrins directly by fluorescence scanning. While not providing specific quantities of each porphyrin, this method can quickly indicate the presence of excess porphyrins.

Wood's Lamp Examination: A simple qualitative test involves the examination of urine under a Wood's lamp (long-wave ultraviolet light). The presence of excess porphyrins will cause the urine to exhibit a characteristic coral-pink fluorescence. medscape.com

These qualitative tests are often used as initial screening tools, with positive results being followed up by more detailed quantitative analysis.

Cellular and Subcellular Localization Studies of Hydroxyuroporphyrin I

Intra-organ Distribution and Accumulation Patterns (e.g., Hepatic Tissue)

The distribution of Hydroxyuroporphyrin I, a derivative of uroporphyrin I, is notably influenced by pathological conditions, particularly congenital erythropoietic porphyria (CEP). In individuals with CEP, deficient activity of uroporphyrinogen III synthase leads to the accumulation of uroporphyrinogen I and its oxidized product, uroporphyrin I, as well as its hydroxylated derivatives. medscape.comnih.gov This accumulation is not uniform throughout the body, with certain organs exhibiting higher concentrations.

Studies have indicated that in hepatic porphyrias, the liver can act as a primary site of porphyrin accumulation. nih.gov Fluorescence examination of liver tissues in cases of porphyria has revealed the buildup of uroporphyrins within hepatocytes. nih.gov While direct studies on this compound are limited, the behavior of its parent compound, uroporphyrin I, provides significant insights. Research exploring the distribution of various porphyrins has shown accumulation in the liver, among other organs like the spleen and kidney. nih.govnih.gov

In experimental models, the distribution of radiolabeled porphyrin derivatives has been investigated. For instance, autoradiographic studies with hematoporphyrin (B191378) derivative in mice showed a uniform distribution in the liver shortly after administration, with later localization tending towards stromal and reticuloendothelial areas over parenchymal cells. nih.gov Although not specific to this compound, these findings suggest a dynamic distribution process within the liver tissue. The accumulation of uroporphyrins in the liver is a key feature in the pathophysiology of certain porphyrias. nih.gov

The following table summarizes the general distribution patterns of uroporphyrins, which are expected to be similar for this compound, in various organs based on porphyria research.

| Organ | Accumulation Pattern | Associated Pathologies |

|---|---|---|

| Liver | Accumulates in hepatocytes, with potential redistribution over time. nih.govnih.gov | Hepatic Porphyrias, Congenital Erythropoietic Porphyria medscape.comnih.gov |

| Spleen | Observed accumulation in reticuloendothelial components. nih.gov | Congenital Erythropoietic Porphyria |

| Kidney | Porphyrins are excreted through the kidneys, leading to potential accumulation. nih.gov | Porphyrias with renal involvement |

| Bone Marrow | As a primary site of heme synthesis, it can be a source of porphyrin accumulation in erythropoietic porphyrias. | Congenital Erythropoietic Porphyria taylorandfrancis.com |

| Skin | Deposition of porphyrins leads to photosensitivity. taylorandfrancis.com | Cutaneous Porphyrias medscape.com |

Intracellular Compartmentation Research

The specific location of this compound within the cell is crucial for understanding its cytotoxic effects, particularly its role in photosensitivity. Research into the subcellular localization of various porphyrins has provided a framework for predicting the likely distribution of this compound.

Cytosolic Presence and Distribution

Heme synthesis is a compartmentalized process, with steps occurring in both the mitochondria and the cytoplasm. nih.gov Uroporphyrinogen III, the precursor to heme, is synthesized in the cytosol. nih.gov In congenital erythropoietic porphyria, the enzymatic defect leads to the accumulation of the non-functional isomer, uroporphyrinogen I, in the cytosol, which is then oxidized to uroporphyrin I. nih.gov Given its origin in the cytosol, it is highly probable that this compound, a derivative of uroporphyrin I, is also primarily found within the cytosolic fraction of the cell.

Studies on the intracellular localization of other porphyrins have demonstrated a general cytoplasmic staining pattern. nih.gov Quantitative analysis of subcellular fractions after administration of hematoporphyrin has shown that the porphyrin accumulates in the soluble fraction (supernatant), which largely corresponds to the cytosol. oup.com The hydrophilic nature of uroporphyrins, due to their multiple carboxylate groups, would favor their retention within the aqueous environment of the cytosol. nih.gov

Potential for Mitochondrial or Other Organelle Association

While the primary site of uroporphyrin I synthesis and, presumably, this compound formation is the cytosol, the possibility of its association with mitochondria and other organelles has been considered. The chemical properties of porphyrins, such as their charge and hydrophobicity, play a significant role in their subcellular distribution. nih.gov

Research suggests that porphyrins with a net anionic character, such as uroporphyrins, have a tendency to localize in lysosomes. nih.govnih.gov This is in contrast to cationic porphyrins, which are more likely to accumulate in mitochondria due to the negative mitochondrial membrane potential. nih.gov Some studies have observed porphyrin localization in the perinuclear area and other intracellular compartments after initial distribution in the cytoplasm. nih.gov

However, direct evidence for significant mitochondrial accumulation of uroporphyrin I or its hydroxylated derivatives is lacking. While some porphyrins have been found to localize in mitochondria, these are typically distinct from the highly anionic uroporphyrins. nih.govnih.gov Therefore, while some level of interaction with organellar membranes cannot be entirely ruled out, the bulk of evidence suggests that this compound is predominantly a cytosolic compound, with potential secondary localization in lysosomes.

Methodological Approaches for Investigating Subcellular Localization

A variety of techniques are employed to determine the subcellular localization of molecules like this compound. These methods can be broadly categorized into imaging techniques, biochemical fractionation, and autoradiography.

Fluorescence Microscopy: This is a cornerstone technique for visualizing the distribution of fluorescent molecules within cells. Porphyrins, including uroporphyrin I, are naturally fluorescent, emitting red light when excited with light of a suitable wavelength (typically in the violet-blue region). frontierspecialtychemicals.comnih.govnih.gov This intrinsic fluorescence allows for direct visualization of their accumulation in different cellular compartments.

Confocal Laser Scanning Microscopy (CLSM): This advanced form of fluorescence microscopy provides high-resolution optical sections of a specimen, eliminating out-of-focus fluorescence and allowing for precise three-dimensional localization. nih.govnih.gov By co-staining cells with fluorescent markers specific for different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes), the localization of the porphyrin can be determined by observing the overlap of the fluorescence signals. researchgate.net

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM can provide additional information by measuring the decay rate of fluorescence, which can be sensitive to the molecule's local environment. nih.govmdpi.com

Cell Fractionation: This biochemical approach involves the separation of different cellular organelles into distinct fractions through differential centrifugation. oup.com After fractionating the cells, the concentration of the molecule of interest in each fraction (e.g., nuclear, mitochondrial, microsomal, and cytosolic) can be quantified. oup.com For porphyrins, this is often done using sensitive techniques like high-performance liquid chromatography (HPLC) coupled with fluorescence detection. nih.gov This method provides quantitative data on the distribution of the compound among different organelles.

Autoradiography: This technique is used to visualize the distribution of radioactively labeled compounds within tissues or cells. nih.gov By introducing a radiolabeled precursor of this compound, its location can be traced by exposing the prepared biological samples to a photographic emulsion or a phosphor imaging plate. nih.govmeduniwien.ac.atresearchgate.net The resulting image reveals the sites of accumulation of the radiolabeled molecule.

The following table summarizes the key features of these methodological approaches.

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Fluorescence Microscopy (e.g., Confocal) | Detection of intrinsic fluorescence of porphyrins within intact cells. nih.govnih.gov | Provides high-resolution spatial information in living or fixed cells; allows for co-localization with organelle-specific markers. researchgate.net | Potential for phototoxicity and photobleaching; resolution is limited by the diffraction of light. |

| Cell Fractionation | Separation of cellular components by centrifugation followed by quantification of the compound in each fraction. oup.com | Provides quantitative data on the distribution of the compound among different organelles. nih.gov | Potential for redistribution of the compound during the fractionation process; fractions may not be perfectly pure. |

| Autoradiography | Detection of radiolabeled molecules by their effect on a photographic emulsion or phosphor screen. nih.govmeduniwien.ac.at | Highly sensitive; provides a direct image of the compound's distribution in tissues and cells. | Requires handling of radioactive materials; resolution may be lower than that of light microscopy. |

Hydroxyuroporphyrin I As a Disease Biomarker

Potential as a Diagnostic and Prognostic Indicator for Porphyrias

Hydroxyuroporphyrin I has been identified as a potential biomarker primarily for Congenital Erythropoietic Porphyria (CEP), also known as Günther's disease. wikipedia.org This extremely rare inherited metabolic disorder is caused by a deficiency of the enzyme uroporphyrinogen III synthase (UROS). rarediseases.orgmedicoverhospitals.in This enzyme deficiency disrupts the heme biosynthesis pathway, leading to the accumulation of excessive amounts of type I porphyrin isomers, particularly uroporphyrin I and coproporphyrin I. uniprot.orgnih.gov

The diagnosis of CEP is confirmed by the detection of markedly increased levels of these type I porphyrins in various biological samples. nih.govdermnetnz.org A new porphyrin, meso-hydroxyuroporphyrin I, was successfully isolated from the urine of a patient diagnosed with congenital erythropoietic porphyria, establishing its direct association with the disease. nih.gov While elevated uroporphyrin I and coproporphyrin I are the established biochemical hallmarks of CEP, the presence of this compound offers a more specific indicator linked to the condition. dermnetnz.orgmdpi.com

The primary diagnostic approach for porphyrias involves biochemical tests to measure porphyrins and their precursors in urine, plasma, red blood cells, and feces. nih.gov For CEP, the key findings are significant elevations of uroporphyrin I and coproporphyrin I. nih.gov The identification of this compound adds another layer to the unique porphyrin profile of this specific disorder.

| Sample Type | Key Biochemical Finding in CEP | Significance |

| Urine | Markedly increased uroporphyrin I and coproporphyrin I. nih.govdermnetnz.org | Primary diagnostic indicator; urine may appear pink to dark red. nih.gov |

| Presence of meso-hydroxyuroporphyrin I. nih.gov | Specific biomarker associated with the disease. nih.gov | |

| Erythrocytes (RBCs) | Markedly increased uroporphyrin I. nih.gov | Confirmatory finding, reflects porphyrin accumulation in red blood cells. wikipedia.org |

| Plasma | Increased uroporphyrin I and coproporphyrin I. nih.gov | Indicates systemic accumulation of porphyrins. rarediseases.org |

| Feces | Increased coproporphyrin I. nih.govdermnetnz.org | Part of the complete porphyrin profile for diagnosis. |

Research on Correlations with Disease Progression and Severity

The clinical presentation of Congenital Erythropoietic Porphyria is highly variable, with a broad spectrum of severity. uniprot.org Manifestations can range from nonimmune hydrops fetalis detected in utero, which is often fatal, to milder, late-onset forms that may only present with mild skin lesions in adulthood. uniprot.orgmdpi.com The severity of the disease is generally linked to the degree of residual UROS enzyme activity, which dictates the extent of type I porphyrin accumulation. wikipedia.org

Severe cases of CEP are characterized by significant cutaneous photosensitivity, leading to blistering, increased skin fragility, and potential for disfigurement of the face and hands. rarediseases.orgmdpi.com Another major complication is hemolytic anemia, which can range from mild to severe and may necessitate chronic blood transfusions. nih.gov Porphyrins are deposited in various tissues, including the bones and teeth, resulting in a reddish-brown discoloration known as erythrodontia. wikipedia.org

| Level of Severity | Typical Clinical Manifestations | Hematological Findings |

| Severe (Perinatal/Infancy Onset) | Nonimmune hydrops fetalis, severe blistering photosensitivity, photomutilation, erythrodontia, pink or red-stained diapers. nih.govmdpi.com | Severe hemolytic anemia, often requiring transfusions; splenomegaly. medicoverhospitals.innih.gov |

| Moderate (Childhood Onset) | Marked cutaneous photosensitivity with blistering and scarring, increased hair growth (hypertrichosis), skin thickening, and pigment changes. dermnetnz.orgporphyriafoundation.org | Mild-to-moderate hemolytic anemia, enlarged spleen. medicoverhospitals.indermnetnz.org |

| Mild (Late Onset) | Mild cutaneous manifestations, sometimes presenting in adulthood. uniprot.org | May have mild or no significant anemia. mdpi.com |

Methodological Considerations for Biomarker Discovery and Validation

The identification and validation of a specific biomarker like this compound require robust and precise analytical methods. nih.gov The initial discovery and characterization of meso-hydroxyuroporphyrin I were accomplished using advanced techniques, including high-performance liquid chromatography (HPLC) and fast-atom-bombardment mass spectrometry (m.s.). nih.gov

The validation of any biomarker is a critical process to ensure that its measurement is accurate, reliable, and reproducible. nih.govcriver.com A "fit-for-purpose" approach to validation is often employed, where the extent of analytical validation is tailored to the intended use of the biomarker. nih.govnih.gov For a diagnostic biomarker, key performance characteristics that must be assessed include accuracy, precision, sensitivity, specificity, and the dynamic range of the assay. nih.gov

For porphyrin analysis, which is complicated by the existence of different isomers, high-resolution analytical techniques are essential.

Key Methodological Steps:

Sample Collection and Preparation: Proper handling of biological samples (urine, blood, plasma) is crucial to prevent degradation of light-sensitive porphyrins. researchgate.net Pre-analytical variables can significantly impact assay performance. researchgate.net

Analytical Separation and Detection: HPLC is a cornerstone method for separating the different porphyrin isomers found in biological samples. nih.govnih.gov Coupling HPLC with mass spectrometry (uHPLC-MS) provides high sensitivity and specificity, allowing for the exact identification and quantification of metabolites like this compound in complex biological matrices. nih.gov

Assay Validation: The validation process confirms the method's performance. This includes establishing the limit of detection (LOD), precision (consistency of results), and accuracy (closeness to the true value). criver.com This ensures that the data generated is reliable for clinical decision-making. criver.com

| Consideration | Description | Relevance to this compound |

| Analytical Specificity | The ability of the method to differentiate and quantify the target analyte in the presence of other similar compounds (e.g., other porphyrin isomers). nih.gov | Crucial for distinguishing this compound from uroporphyrin I and other related porphyrins. |

| Sensitivity | The lowest concentration of the analyte that can be reliably measured. criver.comnih.gov | Important for detecting the biomarker even at low concentrations, especially in milder forms of the disease. |

| Precision & Reproducibility | The degree of agreement among a series of measurements obtained from multiple samplings of the same homogenous sample. criver.com | Ensures that results are consistent and dependable over time and across different labs. |

| "Fit-for-Purpose" Validation | A framework for tailoring the validation process based on the intended context of use (e.g., exploratory biomarker vs. diagnostic test). nih.govnih.gov | The validation for using this compound as a routine diagnostic marker would be more stringent than for its use in an exploratory research setting. |

Q & A

Q. What standardized protocols are recommended for isolating and characterizing Hydroxyuroporphyrin I in biological matrices?

Methodological Answer: Isolation typically involves liquid chromatography (e.g., reverse-phase HPLC) coupled with mass spectrometry (LC-MS/MS) for precise identification. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to resolve structural features, particularly hydroxyl group positioning. For biological samples, acid extraction followed by solid-phase extraction (SPE) is common to minimize matrix interference . Purity validation should include UV-Vis spectroscopy to confirm porphyrin-specific absorption bands (e.g., Soret band near 400 nm) .

Q. How can researchers ensure reproducibility in this compound quantification across laboratories?

Methodological Answer: Standardize calibration curves using certified reference materials (CRMs) and interlaboratory cross-validation. Employ internal standards (e.g., isotopically labeled analogs) to correct for extraction efficiency and ionization variability in MS-based methods. Detailed protocols for sample preparation, including pH control and antioxidant additives, should be shared to prevent oxidative degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s spectral data between synthetic and naturally derived samples?

Methodological Answer: Contradictions often arise from isomerization or metal chelation. Use high-resolution tandem MS (HR-MS/MS) to differentiate structural isomers and inductively coupled plasma MS (ICP-MS) to detect trace metal interactions. Comparative studies should include synthetic analogs with controlled substituent positions to isolate spectral contributors . For natural samples, employ 2D NMR (e.g., COSY, HSQC) to confirm stereochemistry .

Q. How can researchers optimize this compound synthesis to achieve >95% purity for mechanistic studies?

Methodological Answer: Utilize regioselective hydroxylation catalysts (e.g., metalloporphyrin-based systems) and monitor reaction progress via real-time UV-Vis spectroscopy. Purification via preparative HPLC with gradient elution (C18 columns, methanol/water mobile phase) is critical. Purity assessment should combine elemental analysis, HR-MS, and differential scanning calorimetry (DSC) to detect crystalline impurities .

What frameworks guide the formulation of novel research questions on this compound’s role in porphyrin metabolism?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Novelty : Investigate hydroxylation’s impact on heme biosynthesis enzyme affinity (e.g., ferrochelatase) using surface plasmon resonance (SPR) assays.

- Relevance : Link abnormal this compound accumulation to porphyria subtypes via longitudinal patient cohort studies .

Data Analysis & Interpretation

Q. How should researchers address conflicting results in this compound’s cellular uptake kinetics?

Methodological Answer: Discrepancies may stem from cell line variability (e.g., hepatic vs. renal). Use isogenic cell models and control for membrane transporter expression (e.g., ABCG2) via qPCR. Employ kinetic modeling (e.g., Michaelis-Menten) with Bayesian statistics to account for inter-study variability .

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships in toxicity studies?

Methodological Answer: Apply nonlinear mixed-effects models (NLME) to handle heterogeneous data. For small sample sizes, use resampling techniques (e.g., bootstrapping) to estimate confidence intervals. Pair with pathway analysis (e.g., KEGG enrichment) to contextualize dose-dependent gene expression changes .

Future Directions

Q. What interdisciplinary methods could advance this compound research in photodynamic therapy (PDT)?

Methodological Answer: Collaborate with material scientists to develop nanoparticle-encapsulated this compound for targeted PDT. Assess singlet oxygen quantum yields via time-resolved spectroscopy and compare to clinical-grade porphyrins (e.g., Photofrin®). In vivo efficacy should be tested in xenograft models with bioluminescence imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.